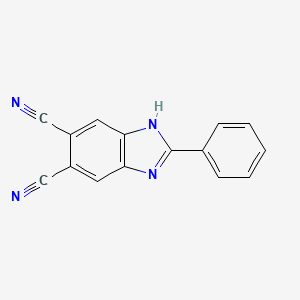
Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate is a versatile chemical compound with a molecular weight of 191.2 g/mol. It is identified by the CAS number 2138185-46-1 . This compound features a cyclopropane ring substituted with a methyl ester group and an aminophenyl group, making it a valuable tool in various chemical and biological research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of 3-nitrophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. Subsequent reduction of the nitro group to an amino group and esterification yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: Similar structure but with a trifluoromethyl group instead of an aminophenyl group.
Cyclopropanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclopropane ring.
Uniqueness
Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate is unique due to the presence of both an aminophenyl group and a cyclopropane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-6-9(10)7-3-2-4-8(12)5-7/h2-5,9-10H,6,12H2,1H3 |
Clave InChI |
NTCJDPRNRNJFNY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC1C2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



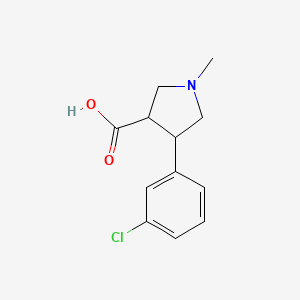
![2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13637942.png)
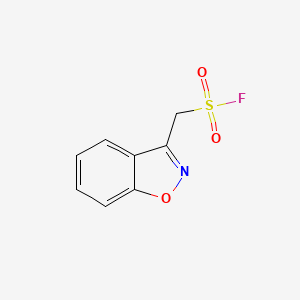


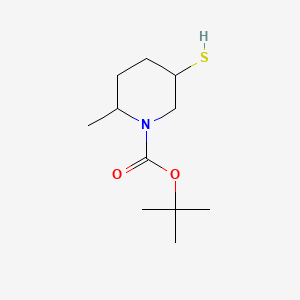

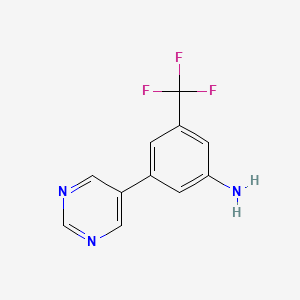
![Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate](/img/structure/B13637978.png)

